
Cefdinir
Vue d'ensemble
Description
Cefdinir est un antibiotique céphalosporine de troisième génération, connu pour son activité à large spectre contre les bactéries à Gram positif et à Gram négatif. Il est couramment utilisé pour traiter les infections bactériennes telles que la pneumonie, l'otite moyenne, l'angine streptococcique et la cellulite . This compound est commercialisé sous diverses marques, notamment Omnicef .
Méthodes De Préparation
Cefdinir est synthétisé par un processus en plusieurs étapes. La voie de synthèse implique généralement la préparation d'intermédiaires clés, tels que le chlorhydrate de diphénylméthyl 7beta-amino-3-vinyl-3-cephem-4-carboxylate à partir de l'acide 7-aminocephalosporanique (7-ACA), et le 2-(2-tritylaminothiazol-4-yl)-(Z)-2-(tritylhydroxyimino)acétate de sodium à partir de l'acétoacétate d'éthyle . Ces intermédiaires sont ensuite couplés pour former du diphénylméthyl 7beta-[2-(2-tritylaminothiazol-4-yl)-(Z)-2-tritylhydroxyimino-3-vinyl-3-cephem-4-carboxylate, suivi de l'élimination des groupes protecteurs pour obtenir du this compound .
Analyse Des Réactions Chimiques
Cefdinir subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans le this compound, modifiant potentiellement son activité.
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers nucléophiles. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs utilisés .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique :
Chimie : this compound est utilisé comme composé modèle dans des études sur les antibiotiques céphalosporines, contribuant à comprendre leurs propriétés chimiques et leur réactivité.
Biologie : La recherche sur le this compound comprend des études sur ses interactions avec les parois cellulaires bactériennes et ses effets sur la croissance et la survie bactériennes.
Mécanisme d'action
This compound exerce ses effets antibactériens en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie aux protéines de liaison à la pénicilline (PBP) sur la paroi cellulaire bactérienne, inhibant l'étape finale de transpeptidation de la synthèse du peptidoglycane. Cette perturbation affaiblit la paroi cellulaire bactérienne, la faisant se rompre et entraînant la mort des bactéries .
Applications De Recherche Scientifique
Therapeutic Uses
Cefdinir is primarily indicated for the treatment of infections caused by susceptible strains of Gram-positive and Gram-negative bacteria. Its applications include:
- Respiratory Tract Infections : this compound is effective against community-acquired pneumonia, acute bacterial exacerbations of chronic bronchitis, and acute maxillary sinusitis. It targets pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis .
- Otitis Media : It is commonly prescribed for acute otitis media in children, demonstrating comparable efficacy to other antibiotics like amoxicillin .
- Skin and Soft Tissue Infections : this compound is utilized for uncomplicated skin infections, showing good clinical response rates in various studies .
- Pharyngitis and Tonsillitis : The antibiotic is effective against streptococcal infections, providing an alternative for patients allergic to penicillin .
Pharmacological Properties
This compound exhibits several pharmacokinetic and pharmacodynamic characteristics that enhance its clinical utility:
- Bioavailability : The estimated bioavailability of this compound is approximately 20%, with a plasma protein binding rate of 60–73% .
- Dosing : It can be administered in doses ranging from 200 mg to 600 mg, with a linear pharmacokinetic profile observed at lower doses. The drug achieves clinically relevant concentrations in epithelial lining fluids, making it suitable for treating pulmonary infections .
- Resistance Profile : this compound is stable against hydrolysis by many beta-lactamases, which allows it to maintain activity against resistant strains of bacteria .
Case Studies and Clinical Efficacy
A selection of case studies demonstrates the effectiveness of this compound across different patient populations:
- Pediatric Community-Acquired Pneumonia :
- Acute Bacterial Exacerbations of Chronic Bronchitis :
- Efficacy in Skin Infections :
Summary Table of this compound Applications
Application Area | Specific Conditions | Key Pathogens |
---|---|---|
Respiratory Tract Infections | Community-acquired pneumonia, bronchitis, sinusitis | Streptococcus pneumoniae, H. influenzae, M. catarrhalis |
Otitis Media | Acute otitis media | Streptococcus pneumoniae |
Skin and Soft Tissue Infections | Uncomplicated skin infections | Various Gram-positive organisms |
Pharyngitis and Tonsillitis | Streptococcal pharyngitis/tonsillitis | Streptococcus pyogenes |
Mécanisme D'action
Cefdinir exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This disruption weakens the bacterial cell wall, causing it to rupture and leading to bacterial death .
Comparaison Avec Des Composés Similaires
Cefdinir est souvent comparé à d'autres céphalosporines et antibiotiques bêta-lactamines :
Cefalexine : Une autre céphalosporine ayant une activité antibactérienne similaire mais des propriétés pharmacocinétiques différentes.
Amoxicilline : Un antibiotique de type pénicilline ayant un spectre d'activité plus large mais des profils de résistance différents.
Augmentin (amoxicilline/clavulanate) : Un antibiotique combiné qui comprend un inhibiteur de bêta-lactamase pour surmonter la résistance.
This compound est unique en sa capacité à traiter les infections causées par des organismes produisant des bêta-lactamases, ce qui en fait une option précieuse pour les patients atteints d'infections résistantes .
Propriétés
Key on ui mechanism of action |
Five-member thiazolidine rings that make up penicillins are replaced in cephalosporins by a six-member dihydrothiazine ring, conferring greater bactericidal activity. This This 6-member ring enables cefdinir and other cephalosporins to resist inactivation by certain bacterial enzymes. With a mechanism similar to other beta-lactam antibiotics, the bactericidal activity of cefdinir is caused by the inhibition of cell wall synthesis via binding to penicillin-binding proteins (PBPs). Cefdinir, like other cephalosporins, penetrates the bacterial cell wall, combats inactivation by beta-lactamase enzymes, and inactivates penicillin-binding proteins. This interferes with the final step of transpeptidation in cell walls, eventually leading to cell lysis, which eventually leads to the death of bacteria that are susceptible to this drug. Cefdinir has shown affinity to penicillin protein binding proteins 2 and 3. It has also been shown to inhibit transpeptidase enzymes of various bacteria, which may play a role in its bactericidal action. One in vitro study suggests that cefdinir inhibits myeloperoxidase release extracellularly. The impact of this potential drug target in relation to its mechanism of action is unknown. |
---|---|
Numéro CAS |
91832-40-5 |
Formule moléculaire |
C14H13N5O5S2 |
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
(6S,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m0/s1 |
Clé InChI |
RTXOFQZKPXMALH-HWQDRANHSA-N |
SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
SMILES isomérique |
C=CC1=C(N2[C@H]([C@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O |
SMILES canonique |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
Apparence |
Solid powder |
Point d'ébullition |
708.82 |
melting_point |
>135 |
Key on ui other cas no. |
91832-40-5 |
Description physique |
Solid |
Pictogrammes |
Irritant; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
8.78e-02 g/L |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
7-(2 (2-aminothiazol-4-yl)-2-hydroxyiminoacetamido)-3-vinyl-3-cephem-4-carboxylic acid cefdinir CI 983 CI-983 CI983 FK 482 FK-482 FK482 Omnicef PD 134393 PD-134393 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cefdinir exert its antibacterial effect?
A1: this compound, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by preferentially binding to penicillin-binding proteins (PBPs) located within the bacterial cell wall. [, , , ] This disrupts the transpeptidation process, the third and final stage of cell wall synthesis, leading to bacterial cell death. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C14H13N5O5S2, and its molecular weight is 407.4 g/mol. []
Q3: Are there any spectroscopic data available for this compound?
A3: Yes, studies have utilized various spectroscopic techniques for this compound characterization:
- Fourier-transform infrared spectroscopy (FTIR): FTIR analysis has been used to investigate potential interactions between this compound and excipients in solid dispersions. [, , ] FTIR spectra can reveal characteristic functional groups and potential chemical interactions.
- Differential Scanning Calorimetry (DSC): DSC analysis has been employed to study the thermal behavior of this compound, including melting point and potential changes in crystallinity in formulations. [, , ]
Q4: How does this compound perform under various storage conditions?
A4: this compound exhibits enhanced stability in its amorphous form when loaded onto mesoporous silica (SBA-15). [] This formulation approach helps maintain its amorphous state and prevents recrystallization, thereby enhancing its physical stability under different storage conditions, including varying temperatures and relative humidity.
Q5: What is the pharmacokinetic profile of this compound?
A5: this compound exhibits nonlinear pharmacokinetics, with a limited absorption process after oral administration. [, ] Its terminal half-life is approximately 1.5 hours and is primarily eliminated renally as unchanged drug. []
Q6: How does the route of administration affect this compound's distribution?
A6: Studies in healthy volunteers showed extensive penetration of this compound into suction-induced blister fluid following oral administration. [] This indicates its potential for treating skin and soft tissue infections.
Q7: How does the dose of this compound impact its pharmacokinetic parameters?
A7: A study in healthy volunteers revealed a nonlinear relationship between the oral dose of this compound and its maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC). [] This suggests a saturable absorption process.
Q8: What is the significance of the time above the minimum inhibitory concentration (T>MIC) for this compound?
A8: Pharmacokinetic/pharmacodynamic (PK/PD) analysis indicated that the T>MIC for this compound, when administered thrice daily, was above 40% of the dosing interval for most tested bacterial isolates. [] This parameter is crucial for determining the efficacy of β-lactam antibiotics.
Q9: What clinical trials have been conducted to assess this compound's efficacy?
A9: Numerous clinical trials have demonstrated the efficacy of this compound for treating various infections:
- Acute Otitis Media: this compound has been studied in children with acute otitis media (AOM), with cure rates comparable to amoxicillin/clavulanate. [, , , , ]
- Chronic Bronchitis: In adults with acute exacerbations of chronic bronchitis, a five-day regimen of this compound demonstrated efficacy similar to a seven-day regimen of Loracarbef. [, ]
- Skin and Soft Tissue Infections: this compound showed efficacy for treating mild to moderate uncomplicated skin and skin structure infections (USSSI) in adolescents and adults, with clinical cure rates comparable to cephalexin. []
Q10: Is there evidence of cross-resistance between this compound and other antibiotics?
A11: While this compound shows stability against many β-lactamases, cross-resistance with other β-lactam antibiotics is possible, particularly in strains producing ESBLs. [, ]
Q11: How does this compound's low solubility affect its bioavailability?
A12: As a BCS Class IV drug, this compound's low solubility and permeability present challenges for its bioavailability. [, , ]
Q12: What formulation strategies have been explored to improve this compound's solubility and dissolution rate?
A12: Several approaches have been investigated:
- Solid Dispersions: this compound solid dispersions (CSDs) using hydrophilic polymers like hydroxypropyl methylcellulose (HPMC), carboxymethylcellulose sodium (CMC-Na), and polyvinyl pyrrolidone K30 (PVP K30) significantly enhanced solubility and dissolution, leading to improved bioavailability in rats. [, , , ]
- pH-Modified Solid Dispersions (pHM-SDs): pHM-SDs, particularly those utilizing PVP or HPMC as carriers and incorporating an alkalizer, significantly improved this compound's dissolution rate. []
- Mesoporous Silica Inclusion: Incorporating this compound into mesoporous silica not only enhanced its dissolution but also improved its physical stability. []
Q13: Have any targeted drug delivery systems been developed for this compound?
A14: While specific targeted delivery systems for this compound have not been extensively explored in the provided research, incorporating it into microspheres using polymers like ethylcellulose offers a potential strategy for controlled drug release and targeted delivery. []
Q14: What analytical methods are commonly used to quantify this compound?
A15: High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for quantifying this compound in biological samples like serum. [, ]
Q15: How is the quality of this compound ensured during development and manufacturing?
A15: Quality control measures for this compound typically involve:
- Analytical Method Validation: Rigorous validation of analytical methods ensures accuracy, precision, and specificity in quantifying this compound. [, ]
- Stability Testing: Assessing stability under various conditions (temperature, humidity, light) is crucial for determining shelf life and storage requirements. [, ]
- Microbial Testing: Ensuring sterility and controlling microbial contamination are paramount for the safety and efficacy of this compound formulations. []
Q16: Has this compound been investigated for any non-antibacterial applications?
A18: Interestingly, a pilot study explored this compound's potential in pediatric neuropsychiatric disorders like OCD and tics, based on the hypothesis of infection or immune involvement in some cases. [] While preliminary, the study suggests a potential avenue for future research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.